N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-2-(thiophen-3-yl)acetamide

Catalog No.
S3260103
CAS No.
2034248-28-5
M.F
C16H19N3O2S
M. Wt
317.41
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-2-(thi...

CAS Number

2034248-28-5

Product Name

N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-2-(thiophen-3-yl)acetamide

IUPAC Name

N-(4-pyrimidin-2-yloxycyclohexyl)-2-thiophen-3-ylacetamide

Molecular Formula

C16H19N3O2S

Molecular Weight

317.41

InChI

InChI=1S/C16H19N3O2S/c20-15(10-12-6-9-22-11-12)19-13-2-4-14(5-3-13)21-16-17-7-1-8-18-16/h1,6-9,11,13-14H,2-5,10H2,(H,19,20)

InChI Key

DMWGBEHVTMIFIQ-HDJSIYSDSA-N

SMILES

C1CC(CCC1NC(=O)CC2=CSC=C2)OC3=NC=CC=N3

solubility

not available
  • Enzyme Inhibition

    The presence of the amide and acetamide functional groups suggests this molecule might have potential as an enzyme inhibitor. These groups can form hydrogen bonds with enzymes, potentially disrupting their active site and hindering their ability to function . Further research would be needed to determine if this molecule exhibits inhibitory activity against specific enzymes of biological interest.

  • Ligand Design

    The molecule's structure incorporates a cyclohexyl ring and a heterocyclic aromatic ring (thiophene). These features are commonly found in drug molecules, and the molecule could potentially serve as a scaffold for the design of new ligands that target specific receptors or proteins .

  • Material Science Applications

    The combination of aromatic and cyclic moieties in the molecule could lend itself to applications in material science. For instance, aromatic rings can participate in pi-pi stacking interactions, which can influence the formation of supramolecular structures . Further investigation would be required to determine if this molecule exhibits properties suitable for material science applications.

N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-2-(thiophen-3-yl)acetamide is a synthetic organic compound characterized by its unique molecular structure, which includes a cyclohexyl ring, a pyrimidin-2-yloxy moiety, and a thiophen-3-yl acetamide group. This compound is notable for its potential applications in medicinal chemistry and pharmaceuticals due to its diverse chemical properties. Its molecular formula is C17H20N2O2S, and it features a molecular weight of approximately 316.42 g/mol.

, including:

  • Oxidation: Potentially forming oxidized derivatives.
  • Reduction: Yielding reduced forms of the compound.
  • Substitution Reactions: Both nucleophilic and electrophilic substitutions can introduce new functional groups.
  • Hydrolysis: The acetamide group can undergo hydrolysis under acidic or basic conditions.

These reactions highlight the compound's reactivity and versatility in synthetic organic chemistry.

N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-2-(thiophen-3-yl)acetamide has shown promise in various biological studies. Research indicates that compounds with similar structures may exhibit significant biological activities, such as:

  • Anti-inflammatory Properties: Related compounds have demonstrated efficacy in reducing inflammation.
  • Antitumor Activity: Some derivatives have been evaluated for their potential in cancer treatment.
  • Antioxidant Activity: Studies suggest that similar compounds could combat oxidative stress, contributing to their therapeutic potential .

The specific biological targets and mechanisms of action for this compound are still under investigation.

The synthesis of N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-2-(thiophen-3-yl)acetamide typically involves several key steps:

  • Formation of the Cyclohexyl Ring: Starting from a suitable cyclohexane derivative, functionalization introduces desired substituents.
  • Introduction of the Pyrimidin-2-yloxy Group: Achieved through nucleophilic substitution reactions using pyrimidine derivatives.
  • Addition of the Thiophen Group: This may involve coupling reactions to integrate the thiophen moiety into the structure.
  • Acetamide Formation: The final step involves acylation to form the acetamide group .

These multi-step processes highlight the complexity and precision required in synthesizing this compound.

N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-2-(thiophen-3-yl)acetamide has potential applications in:

  • Medicinal Chemistry: As a lead compound for developing new therapeutic agents targeting various diseases.
  • Material Science: Investigating its properties for use as corrosion inhibitors or in other material applications.

The ongoing research into its biological activities may expand its applications further.

Studies examining the interactions of N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-2-(thiophen-3-yl)acetamide with biological targets are crucial for understanding its mechanism of action. These studies typically focus on:

  • Binding Affinity: Assessing how well the compound binds to specific proteins or receptors.
  • Signal Pathway Modulation: Investigating how it influences cellular signaling pathways.

Such studies are essential for elucidating the therapeutic potential and safety profile of this compound.

Several compounds share structural similarities with N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-2-(thiophen-3-yl)acetamide. These include:

Compound NameMolecular FormulaKey Features
N-(4-pyridin-2-yloxycyclohexyl)-2-thiophen-3-ylacetamideC17H20N2O2SSimilar cyclohexyl and thiophen groups
2-methoxy-N-(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexylacetamideC17H22N2O3Contains a methoxy group
N-(pyridin-3-yloxy)cyclohexylacetamideC16H19N3O2Variation in the pyridine position

Uniqueness

The uniqueness of N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-2-(thiophen-3-yl)acetamide lies in its specific combination of functional groups and structural features that may confer distinctive chemical and biological properties compared to its analogs. Its potential therapeutic applications make it a subject of interest in ongoing research efforts .

This detailed exploration underscores the importance of N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-2-(thiophen-3-yl)acetamide in both scientific research and potential future applications in medicine and materials science.

XLogP3

2.4

Dates

Last modified: 08-19-2023

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